molecular formula C24H22N2O5 B11106717 2-({4-[(3-Propoxybenzoyl)amino]benzoyl}amino)benzoic acid

2-({4-[(3-Propoxybenzoyl)amino]benzoyl}amino)benzoic acid

Cat. No.: B11106717
M. Wt: 418.4 g/mol
InChI Key: WRINENMYQHGFPV-UHFFFAOYSA-N
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Description

2-({4-[(3-Propoxybenzoyl)amino]benzoyl}amino)benzoic acid is an organic compound with the molecular formula C24H22N2O5 It is a derivative of benzoic acid and features a complex structure with multiple benzoyl and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(3-Propoxybenzoyl)amino]benzoyl}amino)benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acylation of aniline derivatives with propoxybenzoyl chloride, followed by further reactions to introduce additional benzoyl and amino groups. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the acylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and precise control of reaction parameters, such as temperature and pressure, ensures the consistent quality and yield of the final product. Industrial methods may also incorporate purification steps, such as recrystallization and chromatography, to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-({4-[(3-Propoxybenzoyl)amino]benzoyl}amino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-({4-[(3-Propoxybenzoyl)amino]benzoyl}amino)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({4-[(3-Propoxybenzoyl)amino]benzoyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({4-[(3-Propoxybenzoyl)amino]benzoyl}amino)benzoic acid is unique due to its complex structure, which allows for multiple points of chemical modification. This makes it a versatile compound for various synthetic and research applications. Its specific combination of benzoyl and amino groups also contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C24H22N2O5

Molecular Weight

418.4 g/mol

IUPAC Name

2-[[4-[(3-propoxybenzoyl)amino]benzoyl]amino]benzoic acid

InChI

InChI=1S/C24H22N2O5/c1-2-14-31-19-7-5-6-17(15-19)23(28)25-18-12-10-16(11-13-18)22(27)26-21-9-4-3-8-20(21)24(29)30/h3-13,15H,2,14H2,1H3,(H,25,28)(H,26,27)(H,29,30)

InChI Key

WRINENMYQHGFPV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

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